![molecular formula C61H88N16O14 B1674837 亮丙瑞林 CAS No. 53714-56-0](/img/structure/B1674837.png)
亮丙瑞林
描述
醋酸亮丙瑞林是一种合成的九肽,作为一种强效的促性腺激素释放激素受体激动剂。 它广泛应用于治疗多种疾病,包括前列腺癌、子宫内膜异位症、子宫肌瘤和中枢性早熟 . 醋酸亮丙瑞林以其下调性激素水平的能力而闻名,使其在治疗激素相关疾病方面非常有效 .
作用机制
醋酸亮丙瑞林作为促性腺激素释放激素受体激动剂。它与促性腺激素释放激素受体结合,导致黄体生成素和卵泡刺激素水平最初激增。 受体长期激活会导致这些激素的下调,最终降低性激素水平,如睾酮和雌二醇 . 这种机制是其治疗激素相关疾病的临床疗效的基础 .
类似化合物:
炔诺酮: 用于治疗异常子宫出血和子宫内膜异位症.
依拉戈利: 另一种促性腺激素释放激素拮抗剂,用于治疗子宫内膜异位症.
独特性: 醋酸亮丙瑞林具有持续抑制性激素水平的独特能力,使其在长期治疗激素相关疾病方面非常有效。 其长半衰期和可制备成缓释制剂的能力进一步增强了其临床应用价值 .
科学研究应用
Treatment of Prostate Cancer
Leuprorelin is extensively used in the management of advanced prostate cancer. It acts by reducing serum testosterone levels, which are crucial for the growth of androgen-sensitive prostate cancer cells.
- Mechanism of Action : Continuous administration leads to desensitization of GnRH receptors, resulting in decreased luteinizing hormone and follicle-stimulating hormone levels, thereby lowering testosterone production .
- Clinical Evidence : Studies show that leuprorelin effectively reduces prostate-specific antigen (PSA) levels and improves survival rates in patients with metastatic prostate cancer . In clinical trials involving Asian populations, leuprorelin demonstrated significant efficacy and was well tolerated, with common side effects including hot flushes and mild hepatic dysfunction .
Management of Endometriosis
Leuprorelin is indicated for the treatment of endometriosis, aiming to alleviate symptoms such as pelvic pain and dysmenorrhea.
- Efficacy : In patients with endometriosis, leuprorelin helps reduce endometriotic lesions and improve quality of life. It is often used as an initial treatment but is limited to a maximum duration of six months due to concerns about bone density loss .
- Combination Therapy : Leuprorelin can be combined with norethindrone acetate to mitigate bone mineral density loss during treatment .
Treatment of Uterine Leiomyomata (Fibroids)
Leuprorelin is also effective in managing uterine fibroids, particularly preoperatively.
- Preoperative Use : It helps reduce fibroid size and associated anemia when used with iron supplementation before surgery, thereby minimizing surgical complications .
- Symptomatic Relief : Even without surgery, leuprorelin can alleviate symptoms related to fibroids by reducing their volume .
Central Precocious Puberty
In pediatric patients diagnosed with central precocious puberty, leuprorelin is used to delay the onset of secondary sexual characteristics.
- Impact on Growth : By slowing down sexual maturation, leuprorelin helps increase the predicted adult height by delaying the closure of growth plates .
Off-Label Uses
Leuprorelin has several off-label applications:
- Breast Cancer : It is being explored as a treatment option for hormone receptor-positive breast cancer in premenopausal women .
- Transgender Hormone Therapy : Leuprorelin is utilized for hormone therapy in male-to-female transgender patients .
- Management of Paraphilia and Hypersexuality : Its ability to lower testosterone levels makes it useful in treating these conditions .
Research and Future Applications
Recent studies are investigating additional potential uses for leuprorelin:
- Alzheimer's Disease : Ongoing research is exploring the effects of leuprorelin on neurodegenerative conditions due to its action on non-reproductive tissues where GnRH receptors are present .
- Polycystic Ovary Syndrome and Functional Bowel Disease : Leuprorelin is being tested for these conditions as well, indicating its diverse therapeutic potential beyond traditional applications .
Summary Table of Clinical Applications
生化分析
Biochemical Properties
Leuprorelin interacts with the GnRH receptor (GnRHR), inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels .
Cellular Effects
Leuprorelin influences cell function by decreasing the levels of testosterone and estradiol . In prostate cancer, it can shrink the cancer or stop it from growing . In breast cancer, leuprorelin lowers the level of oestrogen in the body by stopping the ovaries from making oestrogen .
Molecular Mechanism
Leuprorelin exerts its effects at the molecular level by binding to the GnRH receptor and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . This leads to a decrease in testosterone and estradiol .
Temporal Effects in Laboratory Settings
Leuprorelin is typically administered as a single-dose long-acting formulation . The Cmax is typically achieved by 4-5 hours post-injection . The long-term use of this drug in humans has been found to desensitize the pituitary .
Dosage Effects in Animal Models
In animal studies, leuprorelin was well tolerated . In exotic animal practice, this compound is primarily used to manage adrenal gland disease in ferrets and excessive egg laying in psittacines .
Metabolic Pathways
Leuprorelin is involved in the metabolic pathway of gonadotropin hormone regulation . It inhibits the synthesis of luteinizing hormone and follicle-stimulating hormone via a negative feedback mechanism .
Transport and Distribution
Leuprorelin is given as an injection under the skin (subcutaneously) or into a muscle (intramuscular) . There are different types of leuprorelin, some are given once a month and some are given once every 3 months .
Subcellular Localization
As a hormone, it is expected to be present in the bloodstream where it can interact with its target receptors on the surface of cells .
准备方法
合成路线和反应条件: 醋酸亮丙瑞林是通过固相肽合成 (SPPS) 合成的。该过程涉及将受保护的氨基酸按顺序添加到树脂结合的肽链中。 然后,将肽链从树脂上裂解并脱保护,得到最终产物 .
工业生产方法: 在工业环境中,醋酸亮丙瑞林通常采用水包油包水乳化/溶剂蒸发法生产。该方法涉及将醋酸亮丙瑞林溶解在水中,然后封装在聚乳酸 (PLA) 微球中。 然后将微球进行溶剂蒸发,以获得最终产物 .
化学反应分析
反应类型: 醋酸亮丙瑞林在合成和降解过程中主要经历肽键形成和裂解反应。 在生理条件下,它通常不会发生氧化、还原或取代反应 .
常用试剂和条件:
肽键形成: 常用试剂包括二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS)。
裂解和脱保护: 三氟乙酸 (TFA) 用于将肽从树脂上裂解并去除保护基团.
主要生成产物: 这些反应产生的主要产物是最终的醋酸亮丙瑞林肽,该肽用于各种药物制剂 .
相似化合物的比较
Norethindrone: Used for abnormal uterine bleeding and endometriosis.
Elagolix: Another gonadotropin-releasing hormone antagonist used for endometriosis.
Uniqueness: Leuprolide acetate is unique in its ability to provide sustained suppression of sex steroid levels, making it highly effective for long-term management of hormone-related conditions. Its long half-life and ability to be formulated into sustained-release depots further enhance its clinical utility .
生物活性
Leuprorelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is primarily utilized in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty. This article delves into the biological activity of leuprorelin, focusing on its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Leuprorelin functions as a GnRH receptor agonist. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in gonadal steroid production. However, with continuous administration, leuprorelin suppresses the secretion of LH and FSH, resulting in decreased levels of testosterone and estrogen. This mechanism is particularly beneficial in managing conditions that are dependent on these hormones.
Clinical Efficacy
Leuprorelin's efficacy has been demonstrated in various clinical settings:
- Prostate Cancer : Leuprorelin effectively reduces serum testosterone levels to castration levels (<50 ng/dL) within 2–6 weeks of treatment initiation. Studies have shown that it maintains these levels over extended periods with minimal adverse effects .
- Endometriosis : In women with endometriosis, leuprorelin significantly decreases pelvic pain and reduces the size of endometrial lesions .
- Central Precocious Puberty : A clinical trial involving children with central precocious puberty reported that 95% of participants experienced effective suppression of gonadotropin levels after treatment with leuprorelin .
Safety Profile
The safety profile of leuprorelin has been established through numerous studies. Common adverse effects include hot flashes, injection site reactions, and mild hepatic dysfunction. Serious side effects are rare but can include cardiovascular events in susceptible individuals .
Summary of Adverse Effects
Adverse Effect | Incidence (%) | Comments |
---|---|---|
Hot flashes | 40-50 | Commonly reported in men undergoing androgen deprivation therapy |
Injection site reactions | 12 | Mild to moderate severity reported |
Hepatic dysfunction | <5 | Generally mild and reversible |
Case Studies
- Prostate Cancer Management : In a study involving 71 patients treated with leuprorelin for prostate cancer, all patients achieved serum testosterone levels within the castration range at 12 weeks. The mean age was 76.3 years, indicating that leuprorelin is effective across various age groups .
- Treatment of Central Precocious Puberty : A clinical trial demonstrated that administration of leuprorelin acetate depot (11.25 mg every 12 weeks) led to significant reductions in sex steroid levels and halted clinical pubertal development in children .
- Long-term Efficacy in Endometriosis : A longitudinal study showed that patients treated with leuprorelin experienced sustained relief from symptoms associated with endometriosis over a treatment period extending up to 24 months .
Research Findings
Recent studies have provided insights into the long-term effects and optimal dosing regimens for leuprorelin:
- Dosing Regimens : Leuprorelin can be administered in various formulations (monthly, quarterly). The choice depends on patient preference and clinical considerations .
- Quality of Life Improvements : Beyond hormonal suppression, patients reported improvements in quality of life metrics when treated with leuprorelin for conditions like prostate cancer and endometriosis .
属性
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLRXNKKBLIBQS-XNHQSDQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N16O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53714-56-0 (Parent) | |
Record name | Leuprolide acetate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049009 | |
Record name | Leuprolide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74381-53-6 | |
Record name | Leuprolide acetate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leuprolide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUPROLIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。